Trimethoxy(2-phenylethyl)silane

Catalog No.
S774891
CAS No.
49539-88-0
M.F
C11H18O3Si
M. Wt
226.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethoxy(2-phenylethyl)silane

CAS Number

49539-88-0

Product Name

Trimethoxy(2-phenylethyl)silane

IUPAC Name

trimethoxy(2-phenylethyl)silane

Molecular Formula

C11H18O3Si

Molecular Weight

226.34 g/mol

InChI

InChI=1S/C11H18O3Si/c1-12-15(13-2,14-3)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

UBMUZYGBAGFCDF-UHFFFAOYSA-N

SMILES

CO[Si](CCC1=CC=CC=C1)(OC)OC

Canonical SMILES

CO[Si](CCC1=CC=CC=C1)(OC)OC

Organic Synthesis:

  • Precursor for organosilicon compounds: Trimethoxy(2-phenylethyl)silane acts as a versatile starting material for the synthesis of various organosilicon compounds. These compounds possess unique properties, making them valuable in diverse applications like:
    • Silicone polymers: They find use in various sectors, including construction, electronics, and medicine, due to their properties like flexibility, durability, and heat resistance Source: National Library of Medicine, "[Polydimethylsiloxane: )"].
    • Silicone resins: Employed in coatings, adhesives, and sealants due to their excellent adhesion, water repellency, and thermal stability Source: American Chemical Society, "[Silicone Resins: )"].
  • Surface modification: The silicon atom in trimethoxy(2-phenylethyl)silane can react with various surfaces, introducing new functionalities or modifying their properties. This technique finds applications in:
    • Creating hydrophobic surfaces: Useful for water repellency or self-cleaning materials Source: Royal Society of Chemistry, "[Superhydrophobic surfaces: "].
    • Immobilizing biomolecules: Enables the attachment of biomolecules like enzymes or antibodies to surfaces for biosensing or biocatalysis applications Source: ScienceDirect, "[Immobilization of enzymes and cells: "].

Materials Science:

  • Synthesis of hybrid materials: Trimethoxy(2-phenylethyl)silane can be incorporated into the synthesis of hybrid materials, combining organic and inorganic components. These materials exhibit properties superior to their individual counterparts, finding use in:
    • Sol-gel processing: A technique for creating advanced materials like ceramics, glasses, and coatings Source: Royal Society of Chemistry, "[Sol-Gel Processing: "].
    • Polymer composites: Combining the beneficial properties of polymers with the unique characteristics of inorganic materials, leading to materials with enhanced strength, conductivity, or flame resistance Source: American Chemical Society, "[Polymer Composites: )"].

Trimethoxy(2-phenylethyl)silane is an organosilicon compound characterized by the presence of a trimethoxy group attached to a 2-phenylethyl moiety. Its chemical formula is C11_{11}H18_{18}O3_3Si, and it is known for its hydrophobic properties, which make it useful in various applications, particularly in the fields of materials science and nanotechnology. The compound can be represented structurally as follows:

  • Chemical Structure: The molecule consists of a silicon atom bonded to three methoxy groups (–OCH3_3) and one 2-phenylethyl group (–C6_6H5_5–CH2_2–CH2_2–).

Trimethoxy(2-phenylethyl)silane is considered a mild irritant and may cause skin and eye irritation upon contact. It is also flammable and should be handled with appropriate safety precautions [].

Trimethoxy(2-phenylethyl)silane undergoes hydrolysis and condensation reactions, common to silanes. In the presence of moisture, the methoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds (Si–O–Si). This behavior is essential for its application in creating silane-based coatings and composites. The hydrolysis reaction can be represented as:

Si OCH3)3+H2OSi OH 3+3CH3OH\text{Si OCH}_3)_3+H_2O\rightarrow \text{Si OH }_3+3\text{CH}_3OH

Subsequent condensation leads to polymeric structures that enhance material properties.

Trimethoxy(2-phenylethyl)silane can be synthesized through several methods:

  • Direct Alkylation: Reacting chloromethylated phenyl compounds with trimethoxysilane under basic conditions.
  • Hydrolysis-Condensation: Starting from phenylethyl alcohol and trimethoxysilane, followed by controlled hydrolysis to form the desired silane.
  • Solvent-Assisted Synthesis: Utilizing solvents like ethanol or dichloromethane to facilitate the reaction and improve yields.

These methods allow for the customization of the reaction conditions to optimize yield and purity.

Trimethoxy(2-phenylethyl)silane has a range of applications:

  • Nanotechnology: Used as a coupling agent in the encapsulation of nanoparticles, enhancing their stability and dispersibility in organic solvents .
  • Coatings: Employed in creating hydrophobic surfaces for various materials, improving water repellency.
  • Adhesives and Sealants: Acts as a binding agent due to its ability to form strong covalent bonds with substrates.

Studies on the interaction of trimethoxy(2-phenylethyl)silane with other materials reveal its effectiveness as a coupling agent in composite materials. It enhances adhesion between inorganic substrates and organic polymers, which is crucial in applications like coatings and sealants. Additionally, its interactions with nanoparticles have been explored, particularly in stabilizing quantum dots within silica matrices .

Several compounds share structural similarities with trimethoxy(2-phenylethyl)silane. Here are some notable examples:

Compound NameStructure TypeUnique Features
TrimethoxysilaneSimple silaneLacks aromatic substitution; more reactive.
PhenethyltrimethoxysilaneSimilar alkyl chainDifferent alkyl chain length; less hydrophobic.
TrimethoxyphenylsilanePhenyl substitutedMore polar due to additional phenyl group.

Trimethoxy(2-phenylethyl)silane stands out due to its unique combination of hydrophobicity and compatibility with organic phases, making it particularly useful in nanotechnology applications where both stability and dispersion are critical.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

49539-88-0

Wikipedia

Silane, trimethoxy(2-phenylethyl)-

General Manufacturing Information

Benzene, [2-(trimethoxysilyl)ethyl]-: ACTIVE

Dates

Modify: 2023-08-15

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